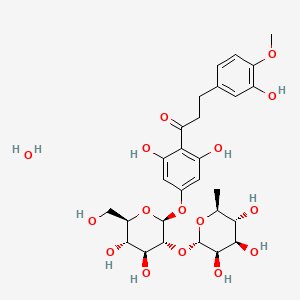

Neohesperidin dihydrochalcone hydrate, AldrichCPR

Description

Historical Context of Dihydrochalcone (B1670589) Research and Scholarly Significance

Dihydrochalcones are a class of secondary metabolites found in plants, characterized by two aromatic rings joined by a three-carbon bridge. researchgate.net Research into this class of compounds gained momentum with the discovery of their potential as intense sweeteners. nih.gov A pivotal moment in this field was the discovery that bitter-tasting flavanones from citrus fruits, such as neohesperidin (B1678168) and naringin (B1676962), could be converted into intensely sweet dihydrochalcones through hydrogenation. researchgate.netoup.com This transformation from bitter to sweet sparked considerable scholarly interest, leading to further investigation into the structure-activity relationships of these compounds. researchgate.netnih.gov

Neohesperidin dihydrochalcone (NHDC) itself was first synthesized in 1963. nih.gov Its discovery was significant not only for its intense sweetness but also for its unique temporal profile, characterized by a slow onset and lingering sweetness. nih.govresearchgate.net This atypical characteristic has made it a subject of extensive research aimed at understanding the molecular mechanisms of taste perception. nih.gov The scholarly significance of dihydrochalcones, and NHDC in particular, lies in their utility as model compounds for studying taste modulation and for the development of novel sweeteners and flavor enhancers. nih.govresearchgate.net

Scope and Academic Relevance of Neohesperidin Dihydrochalcone Hydrate (B1144303) Investigations

The academic relevance of neohesperidin dihydrochalcone hydrate extends beyond its application as a sweetener. It is a compound of interest in various fields of chemical and biological research.

Taste Science: Due to its intense sweetness and unique temporal profile, NHDC is a valuable tool for investigating the mechanisms of taste transduction and perception. nih.govtaylorandfrancis.com

Analytical Chemistry: Neohesperidin dihydrochalcone is utilized as an analytical standard for its own quantification and for the analysis of other related flavonoids in various matrices, including food and feed. medchemexpress.comnih.gov High-performance liquid chromatography (HPLC) methods have been developed for its separation and quantification. nih.govnih.gov

Pharmacological Research: As a flavonoid, NHDC exhibits potent antioxidant activity. fishersci.ca It has been investigated for its ability to scavenge reactive oxygen species and for its potential anti-inflammatory properties. caymanchem.comnih.gov Research has also explored its role in modulating various cellular pathways. taylorandfrancis.comnih.gov

Food Science and Technology: In food science, research focuses on its stability under various processing conditions, such as temperature and pH, and its synergistic effects when blended with other sweeteners. researchgate.netnih.gov Studies have shown that NHDC is stable under a range of temperatures and pH conditions, making it suitable for diverse applications. Its solubility in water, though limited at room temperature, increases significantly with temperature. researchgate.net

Detailed Research Findings

Physicochemical Properties of Neohesperidin Dihydrochalcone Hydrate

| Property | Value |

| Appearance | Off-white to yellowish-white crystalline powder nih.govchemimpex.com |

| Molecular Formula | C28H36O15·H2O chemimpex.com |

| Molar Mass | 612.58 g/mol (anhydrous) nih.govwikipedia.org |

| Melting Point | 156-158 °C (313-316 °F) nih.gov |

| Solubility | Sparingly soluble in water at room temperature (0.4 g/L), with solubility increasing with temperature. Soluble in hot water, ethanol, and dimethylformamide (DMF). fishersci.cacaymanchem.com Partially soluble in PBS (pH 7.2). caymanchem.com |

Spectroscopic and Chromatographic Data

Spectroscopic Analysis:

UV-Vis (λmax): 225, 284 nm caymanchem.com

Nuclear Magnetic Resonance (NMR): 1D NMR spectra are available in public databases such as PubChem. nih.gov The complex structure with multiple chiral centers and aromatic protons results in a detailed spectrum.

Infrared (IR) Spectroscopy: IR spectra would show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic (C=C) functional groups present in the molecule.

Mass Spectrometry: The exact mass is 612.20542044 Da. nih.gov Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Chromatographic Characterization: High-performance liquid chromatography (HPLC) is the primary method for the analysis of neohesperidin dihydrochalcone.

Stationary Phase: C18 columns are commonly used. nih.govnih.gov

Mobile Phase: Gradient elution with methanol (B129727)/water or acetonitrile (B52724)/water, often with the addition of an acid like formic acid, is typical. nih.govnih.gov

Detection: UV detection at its λmax of 284 nm is standard. caymanchem.com

Purity: Commercially available standards are typically ≥98% pure as determined by HPLC. chemimpex.com

Properties

IUPAC Name |

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O15.H2O/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12;/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3;1H2/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJAHQKJFSWGQW-RAGAWKGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Synthesis and Biotransformation of Neohesperidin Dihydrochalcone Hydrate

Chemical Synthesis Pathways and Reaction Engineering

The industrial production of NHDC primarily relies on the chemical transformation of neohesperidin (B1678168), a bitter compound found in citrus fruits. wikipedia.org This process involves the catalytic hydrogenation of the precursor molecule to yield the intensely sweet dihydrochalcone (B1670589) derivative.

Catalytic Hydrogenation Processes Utilizing Neohesperidin Precursors

The conversion of neohesperidin to NHDC is achieved through a catalytic hydrogenation reaction. This process typically involves treating neohesperidin with a strong base, such as potassium hydroxide, followed by hydrogenation in the presence of a catalyst. wikipedia.org This reaction targets the carbon-carbon double bond in the chalcone (B49325) structure, leading to its saturation and the formation of the corresponding dihydrochalcone. researchgate.net

Commonly employed catalysts for this reaction include palladium on carbon (Pd/C) and Raney nickel. globethesis.comgoogle.com The choice of catalyst can influence the reaction's efficiency and the purity of the final product. researchgate.net Another approach involves electrocatalytic hydrogenation (ECH), which can transform neohesperidin into NHDC through the hydrogenolysis of benzylic C-O bonds using a catalytic cathode, such as one containing palladium nanoparticles. google.com

A three-step batch preparation sequence for converting naringin (B1676962), a citrus byproduct, to NHDC has also been described. researchgate.net This sequence involves:

Cleavage of naringin to produce phloracetophenone 4′-neohesperidoside (PN).

Aldol (B89426) condensation of PN with isovanillin (B20041) to produce neohesperidin.

Hydrogenation of neohesperidin to yield NHDC. researchgate.net

Optimization of Reaction Conditions for Synthetic Efficiency and Yield

The efficiency and yield of NHDC synthesis are highly dependent on the optimization of various reaction parameters. Key variables that have been identified as critical to the reaction yields include caustic concentration, the rate of addition of isovanillin (in syntheses starting from naringin), and the condition of the catalyst. researchgate.net

Further studies have explored the optimization of the aldol condensation step for producing the neohesperidin precursor. The following table summarizes the optimal conditions found for this reaction using l-proline (B1679175) as a catalyst:

| Parameter | Optimal Condition |

| Catalyst | l-proline |

| Material to Liquid Ratio (W/V) | 1:10 |

| Molar Ratio (Catalyst:Isovanillin:PN) | 1:1:1 |

| Reaction Temperature | 80°C |

| Reaction Time | 120 min |

| Data derived from research on optimizing the preparation process of neohesperidin. globethesis.com |

Biotransformation and Enzymatic Synthesis Approaches

In recent years, biotransformation and enzymatic methods have emerged as promising alternatives to traditional chemical synthesis for the production and modification of NHDC. These approaches offer greater specificity, milder reaction conditions, and a reduced environmental footprint.

Microbial-Driven Hydrogenation for Neohesperidin Dihydrochalcone Hydrate (B1144303) Production

A novel approach utilizing yeast-mediated hydrogenation has been developed for the synthesis of NHDC, achieving high yields of over 83%. nih.gov This biotransformation method is noted for its superior reaction stability, enhanced safety, and the use of more cost-effective catalysts compared to traditional chemical hydrogenation. nih.gov

Research has also shown that certain Gram-positive bacterial strains, such as Rhodococcus and Lactobacillus, can catalyze the reduction of the C=C bond in chalcones to produce the corresponding dihydrochalcones. researchgate.net The efficiency of this biotransformation can be influenced by the substitution pattern on the chalcone substrate. researchgate.net For instance, as the number of methoxy (B1213986) substituents in the chalcone substrate increases, the rate and efficiency of transformation to dihydrochalcones tend to decrease. researchgate.net

Enzymatic Derivatization and Glycosylation Strategies for Modified Analogs

Enzymatic methods have been successfully employed to modify NHDC and other chalcones to improve their physicochemical properties, such as water solubility. nih.govmdpi.com One such strategy is transglycosylation, where an enzyme transfers a sugar moiety from a donor molecule to the NHDC acceptor.

For example, the use of Bacillus stearothermophilus maltogenic amylase with maltotriose (B133400) as a donor has been shown to produce a series of NHDC oligosaccharides. nih.gov The major product of this reaction was identified as maltosyl-α-(1,6)-neohesperidin dihydrochalcone. nih.gov The properties of this modified analog are compared to the parent compound in the table below:

| Compound | Relative Sweetness | Water Solubility |

| Neohesperidin dihydrochalcone (NHDC) | 1x | 1x |

| Maltosyl-NHDC | 7 times less sweet than NHDC | 700 times more soluble than NHDC |

| Data from a study on the transglycosylation of neohesperidin dihydrochalcone. nih.gov |

Furthermore, the enzymatic glycosylation of various 4′-hydroxychalcones has been investigated using a range of sugar glucosyltransferases. mdpi.comresearchgate.net This approach has demonstrated the potential to enhance the water solubility, stability, and metabolic properties of chalcones. mdpi.com While this research was not conducted directly on NHDC, the principles can be extrapolated to the enzymatic modification of this sweetener.

Whole-Cell Catalytic Hydrolysis for Derivative Generation

Whole-cell catalysis provides a platform for the hydrolysis of NHDC to generate other potential sweeteners. A process has been designed utilizing Aspergillus niger cells to hydrolyze the glycosidic bonds in NHDC. nih.gov This reaction yields derivatives such as hesperetin (B1673127) dihydrochalcone-7-O-glucoside (HDC-G) and hesperetin dihydrochalcone (HDC). nih.gov

The conversion of NHDC and the proportion of the resulting hydrolysis products can be controlled by adjusting several factors, including the specific catalysts used, the components of the reaction system, and the addition of glucose. nih.gov This approach has been combined with yeast-mediated biohydrogenation in a one-pot, two-step biosynthetic platform for the production of high-value compounds from citrus processing wastes. nih.gov

Structural Elucidation and Structure Activity Relationship Studies of Neohesperidin Dihydrochalcone Hydrate and Its Analogs

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

The precise chemical structure of Neohesperidin (B1678168) dihydrochalcone (B1670589) (NHDC) hydrate (B1144303) has been unequivocally established through a combination of advanced spectroscopic and chromatographic methods. These techniques are crucial for confirming the identity, purity, and molecular conformation of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of NHDC. nih.gov Methods have been developed using C18 columns with gradient elution systems, often employing mixtures of acetonitrile (B52724) and water with additives like formic acid. nih.gov Detection is typically accomplished using UV spectrophotometry, with a characteristic absorption maximum around 280 nm. researchgate.net These HPLC methods are validated for precision, accuracy, and selectivity, enabling the reliable analysis of NHDC in various matrices. researchgate.netmdpi.com

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides definitive structural information by determining the molecular weight and fragmentation patterns of NHDC. wikipedia.org Under electrospray ionization (ESI) in negative mode, the target fragment ion for quantification is often observed at m/z 611.4. wikipedia.org The fragmentation behavior reveals characteristic losses, including the disaccharide moiety (neohesperidose), which helps confirm the identity of the aglycone and the nature of the glycosidic linkage. nih.gov High-resolution mass spectrometry provides exact mass measurements, further solidifying the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of NHDC in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals in the molecule. nih.gov These assignments confirm the connectivity of the atoms within the dihydrochalcone backbone and the sugar residues, as well as the stereochemistry of the glycosidic bond.

Additionally, single-crystal X-ray analysis has been utilized to determine the three-dimensional molecular structure and absolute configuration of NHDC in the solid state. oup.com This technique revealed that the crystal structure can contain two independent molecules that differ primarily in the orientation of the isovanillyl B-ring, linked by a complex network of hydrogen bonds involving water molecules of hydration. oup.com

Table 1: Summary of Analytical Techniques for NHDC Hydrate Characterization

| Technique | Method Details | Key Findings |

| HPLC-UV | C18 column, gradient elution (acetonitrile/water with formic acid) | Separation and quantification of NHDC; Detection at ~280 nm nih.govresearchgate.net |

| LC-MS/MS | Electrospray Ionization (ESI) in negative ion mode | Molecular weight confirmation; Quantification using m/z 611.4 wikipedia.org |

| High-Resolution MS | Provides exact mass data | Confirms elemental formula C₂₈H₃₆O₁₅ nih.gov |

| NMR Spectroscopy | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments | Complete assignment of proton and carbon signals, confirming molecular structure nih.gov |

| X-ray Crystallography | Single-crystal X-ray diffraction | Determination of 3D molecular structure and absolute configuration in solid state oup.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Properties

Quantitative Structure-Activity Relationship (QSAR) studies on dihydrochalcones aim to correlate specific structural features with their functional properties, most notably their intense sweetness and antioxidant activity. For Neohesperidin dihydrochalcone and its analogs, these models help to understand the molecular requirements for interaction with the sweet taste receptor and for radical scavenging.

The sweetness of dihydrochalcones is highly dependent on the substitution pattern of both the A and B aromatic rings and the nature of the glycosidic moiety. The key structural determinants for the sweet taste of NHDC have been identified through extensive structure-activity relationship (SAR) studies. A crucial element for high-potency sweetness is the presence of a β-neohesperidose sugar moiety attached to the A-ring. oup.com The isomeric flavanone (B1672756) glycosides containing β-rutinose are tasteless, highlighting the critical role of the 1→2 linkage between rhamnose and glucose in neohesperidose for eliciting a sweet taste. oup.com

Molecular modeling and mutational analysis of the human sweet taste receptor (TAS1R2+TAS1R3) have identified a binding pocket for NHDC within the transmembrane domain of the hTAS1R3 subunit. nih.gov Key interactions involve the hydroxyl groups of the sugar moiety and specific amino acid residues in the receptor. The aglycone portion, hesperetin (B1673127) dihydrochalcone, is itself sweet, but the glycoside enhances the affinity and potency. nih.gov Modifications to the B-ring, such as the methoxy (B1213986) group at the 4-position and the hydroxyl group at the 3-position, are also critical for optimal sweetness. researchgate.net

Regarding its antioxidant properties, the structure-activity relationship of NHDC has been compared with other dihydrochalcones. mdpi.com The antioxidant capacity is largely attributed to the phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. Studies comparing NHDC to analogs like naringin (B1676962) dihydrochalcone suggest that the methoxylation on the B-ring in NHDC enhances its electron transfer and hydrogen atom transfer potential. mdpi.com However, the glycosylation of the hydroxyl group at the 4'-position can reduce the antioxidant potential compared to the aglycone by decreasing the number of available phenolic hydroxyls and introducing steric hindrance. mdpi.com

Table 2: Structure-Activity Relationship for Functional Properties of Dihydrochalcones

| Structural Feature | Impact on Sweetness | Impact on Antioxidant Activity |

| β-Neohesperidose Moiety | Essential for intense sweetness; 1→2 rhamnose-glucose linkage is critical oup.com | Reduces activity via steric hindrance and reducing available -OH groups mdpi.com |

| A-Ring Hydroxylation (2',6'-di-OH) | Important for the dihydrochalcone scaffold's interaction with the receptor | Contributes to electron and hydrogen atom transfer potential mdpi.com |

| B-Ring Substitution (3-OH, 4-OCH₃) | Crucial for high-potency sweetness nih.govresearchgate.net | The methoxy group enhances electron-donating capacity mdpi.com |

| Dihydrochalcone Backbone | The open-chain structure is required for sweetness, unlike the bitter flavanone precursor | Provides the core scaffold for antioxidant activity |

Investigation of Structural Modifications for Enhanced Functional Performance

To improve upon the properties of Neohesperidin dihydrochalcone, particularly its slow sweetness onset and lingering aftertaste, numerous structural modifications have been investigated. Research has focused on altering both the aglycone and the glycosidic portions of the molecule to enhance sweetness potency, improve taste profile, and increase solubility.

One area of investigation has been the synthesis of analogs with different substituents on the B-ring. For example, replacing the 4-methoxy group with a 4-n-propoxy group resulted in a compound approximately 2,000 times sweeter than sucrose (B13894), indicating that the size and lipophilicity of this substituent can significantly influence sweetness intensity. researchgate.netresearchgate.net The synthesis of a 3'-carboxyhesperetin dihydrochalcone analog was reported to yield a sweetener with a relative sweetness about 3,400 times that of a 6% sucrose solution, representing one of the most potent dihydrochalcone sweeteners discovered. researchgate.net

Modifications of the glycosidic moiety have also been explored. While the neohesperidose unit is critical, enzymatic transglycosylation has been used to attach additional sugar units, such as maltose, to NHDC. The resulting maltosyl-neohesperidin dihydrochalcone exhibited significantly increased water solubility, although its sweetness intensity was lower than the parent compound. nih.gov This highlights a common trade-off between solubility and sweetness potency in modified dihydrochalcones.

Another approach involves replacing the entire neohesperidosyl group with other functionalities. The synthesis of analogs where the sugar is replaced with amino acid conjugates, such as a homoserine ether, has produced potently sweet compounds with a diminished lingering aftertaste, a significant improvement in the sensory profile. researchgate.net This suggests that while the glycoside is a powerful sweetness inducer, other polar, hydrophilic groups can be engineered to fulfill a similar role in receptor interaction while offering a more favorable taste-time profile. These studies demonstrate that targeted structural modifications can lead to the development of novel dihydrochalcone sweeteners with superior functional characteristics.

Table 3: Effects of Structural Modifications on NHDC Analog Performance

| Modification | Analog Example | Effect on Functional Performance |

| B-Ring Alkoxy Group | 2′,4′,6′,3-tetrahydroxy-4-n-propoxydihydrochalcone 4′-β-neohesperidoside | Increased sweetness potency (~2000x sucrose) researchgate.netresearchgate.net |

| B-Ring Carboxylation | 3′-carboxyhesperetin dihydrochalcone | Significantly increased sweetness potency (~3400x sucrose) researchgate.net |

| Glycosidic Moiety Extension | Maltosyl-neohesperidin dihydrochalcone | Greatly improved water solubility; reduced sweetness nih.gov |

| Glycosidic Moiety Replacement | Homoserine ether-dihydrochalcone conjugate | Potently sweet with reduced lingering aftertaste researchgate.net |

Molecular Mechanisms and Cellular Interactions of Neohesperidin Dihydrochalcone Hydrate

Modulation of Cellular Signaling Pathways

NHDC exerts its biological effects by interacting with a variety of cellular signaling cascades. These interactions are fundamental to its observed anti-inflammatory, antioxidant, and metabolic regulatory properties.

Neohesperidin (B1678168) dihydrochalcone (B1670589) hydrate (B1144303) has been shown to be a potent regulator of the Toll-like Receptor 4 (TLR4) signaling pathway. nih.gov TLR4, a key receptor in the innate immune system, recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, initiating an inflammatory response. benthamscience.com Research indicates that NHDC can inhibit the binding of LPS to TLR4 on the surface of macrophages. nih.gov A crucial mechanism for this inhibition is the prevention of LPS-induced translocation of TLR4 into lipid rafts. nih.gov These specialized membrane microdomains are essential for the proper assembly of the TLR4 signaling complex and the initiation of downstream inflammatory cascades. By disrupting this trafficking, NHDC effectively dampens the cellular response to endotoxins. nih.gov

Table 1: Effect of NHDC on TLR4 and MyD88 Protein Expression

| Treatment Group | TLR4 Protein Expression | MyD88 Protein Expression |

|---|---|---|

| Control | Baseline | Baseline |

| D-GalN/LPS | Increased | Increased |

| D-GalN/LPS + NHDC | Attenuated Increase | Attenuated Increase |

Data derived from a study on D-galactosamine/lipopolysaccharide-induced liver inflammation. nih.gov

The signaling cascade initiated by TLR4 activation proceeds through two primary downstream pathways: the Myeloid Differentiation Factor 88 (MyD88)-dependent pathway and the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway. researchgate.net The MyD88-dependent pathway is responsible for the rapid induction of pro-inflammatory cytokines, while the TRIF-dependent pathway mediates the production of type I interferons and other inflammatory mediators. mdpi.com Mechanistic studies have demonstrated that NHDC inhibits both of these critical signaling arms. nih.gov By blocking the initial steps of TLR4 activation, NHDC effectively attenuates the downstream signaling events mediated by both MyD88 and TRIF, leading to a broad-spectrum anti-inflammatory effect. nih.govnih.gov This dual inhibition is a key aspect of its ability to mitigate inflammatory responses triggered by TLR4 agonists. nih.gov

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cellular growth, proliferation, and metabolism, including lipid synthesis and adipogenesis. nih.govresearchgate.net Studies have shown that NHDC can significantly down-regulate this pathway. nih.govresearchgate.net In in-vitro models using 3T3-L1 preadipocytes, treatment with NHDC suppressed the accumulation of triacylglycerol and inhibited lipogenesis and adipogenesis. nih.gov This was accompanied by a decrease in the phosphorylation levels of key components of the PI3K/AKT/mTOR pathway. nih.gov The activation of this pathway is known to promote cell proliferation and lipid synthesis. elsevierpure.com By inhibiting the PI3K/AKT/mTOR cascade, NHDC demonstrates a potential role in modulating cellular lipid metabolism and adipocyte differentiation. nih.govresearchgate.net

Table 2: Impact of NHDC on PI3K/AKT/mTOR Pathway Protein Expression in 3T3-L1 Cells

| Protein Ratio | Effect of NHDC Treatment |

|---|---|

| p-PI3K/PI3K | Decreased |

| p-AKT/AKT | Decreased |

| p-mTOR/mTOR | Decreased |

This table summarizes the observed downregulation of key phosphorylated proteins in the PI3K/AKT/mTOR pathway upon NHDC treatment. nih.gov

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification enzymes. Research has indicated that NHDC possesses strong free-radical scavenging capabilities and can activate the Nrf2 signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the induction of phase II detoxifying enzymes such as NAD(P)H: quinone oxidoreductase-1 (NQO1) and antioxidant enzymes like heme oxygenase 1 (HO-1). The activation of the Nrf2 pathway by NHDC enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage.

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Neohesperidin dihydrochalcone hydrate, AldrichCPR | NHDC |

| Lipopolysaccharide | LPS |

| D-galactosamine | D-GalN |

| Myeloid Differentiation Factor 88 | MyD88 |

| TIR-domain-containing adapter-inducing interferon-β | TRIF |

| Phosphoinositide 3-kinase | PI3K |

| Protein kinase B | AKT |

| Mammalian target of rapamycin | mTOR |

| Nuclear factor erythroid 2-related factor 2 | Nrf2 |

| NAD(P)H: quinone oxidoreductase-1 | NQO1 |

Enzyme Activity Modulation

Neohesperidin dihydrochalcone hydrate has been shown to modulate the activity of several enzymes. Unlike many flavonoids that act as inhibitors, NHDC has demonstrated a distinct activation profile towards certain enzymes, while its effects on others, such as aldose reductase, are not extensively documented.

Contrary to many flavonoids which are known inhibitors of mammalian alpha-amylase, neohesperidin dihydrochalcone has been identified as a non-essential activator of this enzyme. nih.govdntb.gov.ua Studies on porcine pancreatic α-amylase (PPA), a mammalian enzyme, revealed that NHDC can cause up to a threefold maximal activation at a concentration of 4.8 mM. nih.govdntb.gov.uaresearchgate.net This positions NHDC as an allosteric effector, meaning it binds to a site on the enzyme separate from the active site to modulate its activity. nih.gov

A comparative study investigated the effects of NHDC on alpha-amylases from three different origins: bacterial (Bacillus amyloliquefaciens), fungal (Aspergillus oryzae), and mammalian (porcine pancreas). nih.gov Enzyme assays and kinetic analyses confirmed that NHDC significantly activates both the bacterial and fungal enzymes, in addition to its known effect on the mammalian variant. nih.gov

The pattern of activation by the ligand was observed to be more similar between the fungal and mammalian enzymes compared to the bacterial one. nih.gov Furthermore, thermostability experiments showed that the presence of NHDC increased the stability of the bacterial alpha-amylase. nih.gov

| Enzyme Source | Organism | Observed Effect | Key Findings |

|---|---|---|---|

| Mammalian | Porcine Pancreas (PPA) | Activation | Up to threefold maximal activation at 4.8 mM; Acts as a non-essential, allosteric activator. nih.govresearchgate.net |

| Bacterial | Bacillus amyloliquefaciens | Activation | Significant activation; Increased thermal stability in the presence of NHDC. nih.gov |

| Fungal | Aspergillus oryzae | Activation | Significant activation; Activation pattern is more similar to the mammalian enzyme than the bacterial one. nih.gov |

Aldose reductase (AKR1B1) is an enzyme in the polyol pathway that converts glucose to sorbitol. nih.govunipi.it Inhibition of this enzyme is a therapeutic strategy for preventing diabetic complications. unipi.itresearchgate.net However, based on the available scientific literature, there are no specific studies detailing the inhibitory or modulatory effects of Neohesperidin dihydrochalcone hydrate on aldose reductase (AKR1B1). Research in this area has primarily focused on other natural and synthetic compounds.

Investigations into Molecular Binding and Interactions with Biological Macromolecules

The biological effects of NHDC are rooted in its direct physical interactions with macromolecules. Computational and functional studies have provided insights into its binding pockets on both enzymes and cell surface receptors.

In silico docking studies on alpha-amylase have identified a putative binding site for NHDC on the enzyme's surface, specifically within domain B. nih.gov This domain varies among different types of alpha-amylases, which may account for the observed differences in activation behavior. nih.gov For the mammalian porcine pancreatic alpha-amylase, modeling suggests that NHDC interacts with a hydrophilic site located at the N-terminal, distant from the enzyme's active site, which is consistent with its role as an allosteric activator. nih.govresearchgate.net

Significant research has also focused on NHDC's interaction with the human sweet taste receptor , which is a heterodimer of two G-protein coupled receptors, T1R2 and T1R3. nih.govresearchgate.netnih.gov Mutational analysis, functional studies, and molecular modeling have successfully identified the binding pocket for NHDC. nih.govnih.gov The interaction occurs within the heptahelical transmembrane domain (TMD) of the T1R3 subunit. nih.govresearchgate.net This binding site is distinct from that of other sweeteners like aspartame, which binds to the N-terminal domain of T1R2. nih.gov

The binding pocket for NHDC in T1R3 is composed of multiple amino acid residues located across transmembrane domains 2 to 7 and in an extracellular loop. nih.govnih.gov Notably, this binding site partially overlaps with the binding sites for the sweetener cyclamate and the sweet taste inhibitor lactisole. nih.govresearchgate.netnih.gov This overlap explains why lactisole acts as a competitive inhibitor for receptor activation by both NHDC and cyclamate. nih.govnih.gov

| Macromolecule | Binding Site Location | Interaction Type | Significance |

|---|---|---|---|

| α-Amylase (general) | Putative site in Domain B on the enzyme surface. nih.gov | Allosteric Binding | Variations in Domain B may explain different activation profiles across species. nih.gov |

| Porcine Pancreatic α-Amylase | Hydrophilic site at the N-terminal, far from the active site. nih.govresearchgate.net | Allosteric Activation | Confirms NHDC's role as a non-essential, allosteric modulator. nih.gov |

| Human Sweet Taste Receptor (T1R3 subunit) | Heptahelical transmembrane domain (TMD). nih.govresearchgate.net | Receptor Activation | Initiates the perception of sweet taste; site overlaps with cyclamate and lactisole. nih.govnih.gov |

Metabolomic Profiling and Biotransformation Pathways of Neohesperidin Dihydrochalcone Hydrate in Biological Systems

Identification and Characterization of Neohesperidin (B1678168) Dihydrochalcone (B1670589) Hydrate (B1144303) Metabolites in vivo and in vitro

The biotransformation of Neohesperidin dihydrochalcone (NHDC) hydrate in biological systems results in a diverse array of metabolites. Comprehensive in vivo studies have successfully identified and characterized numerous metabolic products across various biological matrices. In one such study, a total of 19 distinct metabolites were detected in rats following oral administration of NHDC. sci-hub.senih.gov Of these, 18 were characterized for the first time, highlighting the complexity of NHDC's metabolic fate. sci-hub.senih.gov These metabolites were distributed throughout the body, found in plasma, urine, feces, and various organs including the heart, liver, lungs, kidneys, and brain. nih.gov

In vitro investigations, particularly those utilizing human intestinal microbiota, have been crucial in elucidating the initial steps of NHDC degradation. These studies have identified key transient intermediates, including hesperetin (B1673127) dihydrochalcone 4'-β-D-glucoside and its subsequent aglycone, hesperetin dihydrochalcone. researchgate.net The ultimate breakdown products generated by the gut microbiota are smaller phenolic compounds, primarily 3-(3-hydroxy-4-methoxyphenyl)propionic acid and 3-(3,4-dihydroxyphenyl)propionic acid. researchgate.net Another significant metabolite identified is dihydrocaffeic acid (DHCA), which appears to be critical for some of the biological activities attributed to NHDC consumption. nih.gov

The table below summarizes the distribution of metabolites identified in an in vivo study.

| Biological Matrix | Number of Metabolites Detected |

| Plasma | 3 |

| Urine | 19 |

| Feces | 8 |

| Heart | 3 |

| Liver | 5 |

| Spleen | 0 |

| Lung | 1 |

| Kidneys | 2 |

| Brain | 2 |

This interactive table is based on data from in vivo metabolite profiling studies. sci-hub.senih.gov

Analysis of Phase I and Phase II Metabolic Reactions (e.g., Hydrolysis, Glucuronidation, Sulfation)

The metabolism of Neohesperidin dihydrochalcone hydrate proceeds through well-defined Phase I and Phase II reactions, which modify its structure to facilitate excretion. longdom.org Phase I reactions introduce or expose functional groups on the parent molecule, while Phase II reactions conjugate these modified compounds with endogenous molecules to significantly increase their water solubility. longdom.orgresearchgate.net

For NHDC, the primary Phase I metabolic reaction is hydrolysis. sci-hub.senih.gov This process involves the cleavage of chemical bonds by the addition of water, which can, for instance, break down ester or amide linkages. researchgate.net

Following Phase I modifications, the resulting metabolites undergo extensive Phase II conjugation. The principal Phase II reactions identified for NHDC and its metabolites are glucuronidation and sulfation. sci-hub.senih.gov In addition to these common pathways, other conjugation reactions such as glutamylation, N-butyryl glycylation, and lactylation have also been observed, contributing to the diversity of the metabolic profile. sci-hub.senih.gov

The major metabolic transformations of NHDC are outlined in the table below.

| Metabolic Phase | Reaction Type | Description |

| Phase I | Hydrolysis | Cleavage of bonds within the NHDC molecule, a primary initial transformation. sci-hub.senih.gov |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. sci-hub.senih.gov |

| Phase II | Sulfation | Conjugation with a sulfate (B86663) group, another key pathway to enhance hydrophilicity. sci-hub.senih.gov |

| Phase II | Other Conjugations | Includes glutamylation, N-butyryl glycylation, and lactylation. sci-hub.senih.gov |

This interactive table summarizes the main metabolic reactions NHDC undergoes in vivo.

Role of Intestinal Microbiota in Neohesperidin Dihydrochalcone Hydrate Biotransformation and Metabolite Generation

The intestinal microbiota plays a pivotal role in the biotransformation of Neohesperidin dihydrochalcone hydrate, significantly influencing its bioavailability and the nature of its circulating metabolites. researchgate.netnih.gov Since many polyphenolic compounds have low absorption in their native form, their metabolism by gut bacteria is a critical step. mdpi.com

The biotransformation of NHDC by gut microbes is a stepwise process. The initial and rate-limiting step is deglycosylation. Specific bacterial enzymes, such as α-L-rhamnosidase and β-glucosidase, are required to cleave the sugar moieties from the NHDC molecule. researchgate.net This enzymatic action first yields hesperetin dihydrochalcone 4'-β-D-glucoside, which is then further hydrolyzed to the aglycone, hesperetin dihydrochalcone. researchgate.net

Once the sugar groups are removed, the aglycone undergoes further degradation. The core structure is cleaved, leading to the formation of simpler phenolic acids. researchgate.net Studies using human fecal slurries have demonstrated that hesperetin dihydrochalcone is hydrolyzed into 3-(3-hydroxy-4-methoxyphenyl)propionic acid and potentially phloroglucinol. researchgate.net Bacterial species from genera such as Bifidobacterium, Lactobacillus, Bacteroides, and Enterococcus are known to possess the necessary enzymatic machinery for these transformations. researchgate.netnih.gov

Functional Implications of Neohesperidin Dihydrochalcone Hydrate Metabolites on Cellular Processes

The metabolites of Neohesperidin dihydrochalcone hydrate, rather than the parent compound alone, are largely responsible for its effects on cellular processes. Research indicates that the biological metabolism of NHDC is a prerequisite for many of its anti-inflammatory functions. nih.gov

A key metabolite, dihydrocaffeic acid (DHCA), has been shown to significantly down-regulate the secretion of pro-inflammatory cytokines in macrophages, an effect only marginally observed with the parent NHDC. nih.gov This suggests that the anti-inflammatory properties are activated upon biotransformation. nih.gov Furthermore, both NHDC and DHCA have been found to rescue lipopolysaccharide (LPS)-induced suppression of oxidative phosphorylation, which is a hallmark of anti-inflammatory M2 macrophages. nih.gov

Metabolites also have implications for lipid metabolism. In vitro studies have shown that DHCA can decrease fat deposition in adipocytes, a property not shared by the sugar-containing NHDC molecule. nih.gov In vivo, administration of NHDC to obese mice resulted in M2 polarized macrophages secreting higher levels of the anti-inflammatory cytokine IL-10. nih.gov

Network pharmacology analyses have revealed that the targets of NHDC metabolites are involved in numerous significant cellular pathways. These include pathways in cancer, ovarian steroidogenesis, the PI3K-Akt signaling pathway, and progesterone-mediated oocyte maturation. sci-hub.senih.gov This suggests that the functional implications of NHDC are broad, potentially leading to novel therapeutic applications or unforeseen side effects, such as disorders related to steroid hormones. nih.gov

Advanced Analytical Chemistry Methodologies for Neohesperidin Dihydrochalcone Hydrate Quantification and Detection

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of NHDC, offering robust and reliable quantification. nih.gov Various HPLC methods have been developed and validated for the determination of NHDC in diverse matrices, including foodstuffs and biological samples. nih.govnih.gov These methods are recognized for their precision, accuracy, and selectivity. nih.gov

A typical HPLC method for NHDC analysis involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. nih.govsielc.com For instance, one method utilizes a C18 column (4.6 x 250 mm, 5 µm) with a mobile phase of methanol-water (45-55, volume ratio) at a flow rate of 1.0 mL per minute and a column temperature of 25°C. scispace.com Detection is commonly performed using a UV detector at a wavelength of 282 nm or 283 nm. scispace.comresearchgate.netnih.gov The retention time for NHDC under specific conditions, such as using a 20% acetonitrile mobile phase acidified with acetic acid, has been reported to be 17.4 minutes. researchgate.net

The linearity of these methods is a key performance characteristic. For example, a good linear relationship (r = 1.0000) has been demonstrated between the peak area and NHDC concentration in the range of 0.05-5 µg/mL. scispace.com Another study showed linearity with correlation coefficients (r > 0.99) over a concentration range of 0-500 mg/L. nih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) are critical for determining trace amounts of the sweetener. Reported LODs and LOQs for NHDC are below 0.84 µg/mL and 2.84 µg/mL, respectively. nih.gov

Liquid Chromatography–Mass Spectrometry (LC-MS/MS, HRMS) Applications

For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying NHDC in complex biological matrices like rat plasma and tissues. nih.gov This method often employs an electrospray ionization (ESI) source, typically operated in negative ion mode. nih.govresearchgate.net Quantification is achieved through selected ion monitoring (SIM) of specific target fragment ions, such as m/z 611.4 for NHDC. nih.govresearchgate.net

A developed LC-ESI-MS method demonstrated linearity over a range of 10-3000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL. nih.govresearchgate.net The mean recovery of NHDC from plasma and tissues was found to be greater than 80.3%, with intra-day and inter-day precision variations of less than 15%. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) offers even greater precision in mass determination, allowing for the confident identification and quantification of compounds in intricate mixtures. longdom.org Techniques like Time-Of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Orbitrap are key mass analyzers used in HRMS. longdom.orgresearchgate.net These instruments provide sub-ppm mass accuracy, which is crucial for distinguishing between molecules with similar masses and for assigning elemental compositions. longdom.org

Table 1: Performance Characteristics of an LC-MS/MS Method for NHDC Quantification

| Parameter | Value |

| Linearity Range | 10-3000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Mean Recovery | > 80.3% |

| Intra-day Precision (CV) | < 15% |

| Inter-day Precision (CV) | < 15% |

| Ionization Mode | ESI Negative |

| Target Fragment Ion (m/z) | 611.4 |

Evaporative Light-Scattering Detection (ELSD) in Quantitative Analysis

Evaporative Light-Scattering Detection (ELSD) serves as a valuable alternative to UV detection, particularly for compounds that lack a strong chromophore. eurekaselect.comnih.gov ELSD is a universal detector that measures the light scattered by non-volatile analyte particles after the mobile phase has been evaporated. biopharmaspec.comshimadzu.eu This makes it compatible with gradient elution and suitable for a wide range of analytes. researchgate.net

The principle of ELSD involves three steps: nebulization of the column eluent to form an aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the scattered light from the remaining analyte particles. biopharmaspec.com The amount of scattered light is proportional to the mass of the analyte. biopharmaspec.com Modern ELSDs with high-power laser sources offer superior sensitivity and a wide dynamic range. shimadzu.eu However, the response of an ELSD can be affected by analyte properties such as melting point and volatility. nih.gov For optimal performance, the melting point of the analyte should be significantly higher than the temperatures in the nebulizer and evaporator chambers. nih.gov

Diode Array Detection (DAD) for Chromatographic Profiling

Diode Array Detection (DAD), also known as photodiode array (PDA) detection, is a powerful UV-Vis detector that simultaneously acquires absorbance data across a range of wavelengths. measurlabs.comctlatesting.com This capability is highly advantageous for method development, peak purity analysis, and the identification of unknown compounds. measurlabs.com Unlike conventional UV detectors that monitor at a single wavelength, DAD provides a complete UV-Vis spectrum for each point in the chromatogram. measurlabs.com

For the analysis of NHDC, DAD can be used to confirm the identity of the compound by comparing its spectrum with that of a standard. nih.govsigmaaldrich.com It is also instrumental in developing and optimizing chromatographic separations, ensuring that NHDC is well-resolved from other components in the sample. phcog.com The detection wavelength for NHDC is typically set around 282 nm. nih.govnih.gov In a method for determining NHDC and naringin (B1676962) dihydrochalcone (B1670589) in feeds, DAD was used for the detection of the analytes. nih.gov

Optimization of Sample Preparation and Extraction Techniques (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step to ensure accurate and reproducible analytical results by removing interfering matrix components and concentrating the analyte of interest. Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of NHDC from various sample matrices, including foodstuffs and feeds. nih.govnih.govsigmaaldrich.com

A common SPE procedure for NHDC involves using a C18 cartridge. nih.govsigmaaldrich.com For solid samples, an initial extraction with methanol (B129727) is performed. nih.govsigmaaldrich.com The extract is then evaporated, and the residue is redissolved in a methanol-water mixture. nih.govsigmaaldrich.com For liquid samples, a simple dilution with a methanol-water mixture may suffice. nih.govsigmaaldrich.com The sample solution is then loaded onto the conditioned C18 cartridge. After washing the cartridge to remove impurities, NHDC is eluted with a stronger solvent mixture, such as methanol-water (7:3). nih.govsigmaaldrich.com In another application, an HLB solid-phase extraction column was used to purify methanol extracts of feed samples. nih.gov

The optimization of SPE methods involves selecting the appropriate sorbent, conditioning, loading, washing, and elution solvents to maximize analyte recovery and minimize matrix effects. thermofisher.com Response surface methodology can be employed to systematically optimize sample preparation conditions, such as solvent composition, temperature, and time. mdpi.com

Table 2: Example of a Solid Phase Extraction (SPE) Protocol for NHDC

| Step | Procedure |

| Sample Pre-treatment (Solid) | Extract with methanol, evaporate, and redissolve in methanol-water (2:8). |

| Sample Pre-treatment (Liquid) | Dilute with methanol-water (2:8). |

| Cartridge | C18 |

| Conditioning | Condition with appropriate solvents. |

| Loading | Load the sample solution. |

| Washing | Wash with water and methanol-water (3:7) to remove interferences. |

| Elution | Elute NHDC with methanol-water (7:3). |

Spectroscopic and Electrochemical Methods for Characterization and Quantification

Beyond chromatographic techniques, spectroscopic methods offer valuable tools for the characterization and study of NHDC.

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-visible spectroscopy is a fundamental technique used to study the interactions of molecules. nih.gov Changes in the UV-Vis absorption spectrum of a molecule, such as a bathochromic (red) or hypsochromic (blue) shift, can indicate an interaction with another molecule or a change in its chemical environment. nih.govlew.ro For instance, a bathochromic shift of 1 nm in the UV-visible spectrum of aromatic side chains can indicate a hydrophobic interaction. nih.gov This technique can be applied to investigate the interactions of NHDC with other components in a formulation, which can be crucial for understanding its stability and behavior in different products.

Circular Dichroism Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational aspects of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of a molecule. While CD spectroscopy is widely applied for the conformational analysis of biomolecules like proteins and nucleic acids, and has been used to determine the conformational distribution of other complex molecules, a specific application of this technique for the detailed conformational analysis of Neohesperidin (B1678168) dihydrochalcone hydrate (B1144303) is not extensively documented in publicly available research. Further investigation into specialized chemical literature may be required to uncover detailed studies on this specific application.

Voltammetric and Electrooxidation Studies of Redox Properties

Voltammetric methods have proven to be sensitive and effective for studying the redox properties and for the quantitative determination of Neohesperidin dihydrochalcone (NHDC). These electrochemical techniques provide insights into the oxidation mechanisms of the compound and form the basis for developing advanced analytical sensors.

Research has demonstrated the successful use of modified glassy carbon electrodes (GCE) to enhance the electrochemical response towards NHDC, allowing for its sensitive detection. For instance, a sensor based on single-walled carbon nanotubes (SWNTs) modified GCE has been developed for the determination of NHDC. rsc.org The electrochemical characterization of NHDC on this sensor was systematically studied using cyclic voltammetry (CV), which revealed important kinetic parameters. rsc.org

The proposed sensor exhibited excellent redox activity towards NHDC, showing a significant improvement over a bare GCE. rsc.org This enhanced activity allows for the development of a voltammetric analytical method with a wide linear range and a low detection limit, making it suitable for quantifying NHDC in various samples, such as beverages. rsc.orgresearchgate.net

The electrochemical behavior of NHDC and its redox processes have been investigated through cyclic voltammetry. researchgate.net Under optimized conditions, linear sweep voltammetry (LSV) has been employed for the detection of NHDC. researchgate.net The studies have focused on the relationship between the oxidation peak current of NHDC and its concentration. researchgate.net

A plausible mechanism for the electrooxidation of NHDC has also been proposed. The process is believed to involve the phenolic hydroxyl groups present in the molecular structure, which are susceptible to oxidation. The studies of the antioxidant properties of NHDC support its capacity to undergo oxidation and act as a radical scavenger. nih.govresearchgate.net This antioxidant activity is a key aspect of its redox behavior. nih.govresearchgate.net

The data from these voltammetric studies highlight the potential of electrochemical methods for the sensitive and accurate quantification of Neohesperidin dihydrochalcone hydrate in various matrices.

Table 1: Performance of a SWNTs Modified Glassy Carbon Electrode for NHDC Detection

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 5 x 10-8 mol L-1 to 8 x 10-6 mol L-1 | rsc.org |

| Detection Limit | 2 x 10-8 mol L-1 | rsc.org |

Table 2: Voltammetric Methods for NHDC Analysis

| Technique | Purpose | Key Findings | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Electrochemical characterization and study of redox processes | Investigation of NHDC's electrochemical behavior at different modified electrodes. | researchgate.net |

| Linear Sweep Voltammetry (LSV) | Quantitative detection of NHDC | Established a linear relationship between oxidation peak current and NHDC concentration. | researchgate.net |

Computational and Theoretical Chemistry Studies of Neohesperidin Dihydrochalcone Hydrate

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Neohesperidin (B1678168) dihydrochalcone (B1670589), and a biological target, typically a protein.

One notable study investigated the potential of Neohesperidin dihydrochalcone as an antiviral agent by performing molecular docking simulations against key protein targets of the SARS-CoV-2 virus. siftdesk.orgnmb-journal.com The study evaluated the binding affinity of NHDC with the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and helicase. siftdesk.orgnmb-journal.com

The results indicated that Neohesperidin dihydrochalcone exhibited favorable binding affinities for all tested targets, with the most significant interaction observed with the viral helicase. siftdesk.orgnmb-journal.com The binding affinity, often expressed as a Vina score, quantifies the strength of the interaction, with more negative values indicating a stronger bond.

Interactive Data Table: Molecular Docking of Neohesperidin Dihydrochalcone with SARS-CoV-2 Proteins

| Target Protein | PDB Code | Vina Score (kcal/mol) |

|---|---|---|

| Helicase | 6ZSL | -9.1 |

| Main Protease (Mpro) | 6LU7 | -8.5 |

| RNA-dependent RNA Polymerase (RdRp) | 6M71 | -8.2 |

| Papain-like Protease (PLpro) | 3E9S | -7.9 |

Data sourced from Aljelehawy, 2023. siftdesk.orgnmb-journal.com

These findings suggest a potential mechanism for the observed antiviral properties of Neohesperidin dihydrochalcone, where it may interfere with the function of essential viral enzymes. The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the protein's binding pocket. Further research has also explored the binding of NHDC to the human sweet taste receptor, identifying key amino acid residues within the heptahelical domain of human TAS1R3 that form the binding pocket. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Assessment

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and chemical reactivity of molecules. These methods provide a detailed understanding of how the arrangement of electrons in a molecule influences its properties and interactions.

A theoretical study employing Conceptual DFT has been conducted to analyze the chemical reactivity of Neohesperidin dihydrochalcone. researchgate.net This approach utilizes various descriptors to predict the most likely sites for nucleophilic and electrophilic attacks, offering insights into the molecule's interaction with other chemical species.

Key descriptors calculated in such studies include:

Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They help identify the most reactive sites for electrophilic and nucleophilic attacks.

Dual Descriptor (Δf(r)) : This descriptor provides a more precise indication of the sites for nucleophilic (where Δf(r) > 0) and electrophilic (where Δf(r) < 0) attacks.

These calculations are crucial for understanding the molecule's stability, reactivity, and potential for engaging in various chemical reactions, including those related to its biological activity.

Prediction of Antioxidant Mechanisms through Quantum Descriptors

The well-documented antioxidant properties of Neohesperidin dihydrochalcone can be rationalized through quantum chemical calculations. researchgate.netdntb.gov.uaresearchgate.net These studies help to elucidate the specific mechanisms by which NHDC neutralizes free radicals, which are key contributors to oxidative stress. The primary mechanisms of antioxidant action include:

Hydrogen Atom Transfer (HAT) : The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer followed by Proton Transfer (SET-PT) : The antioxidant first donates an electron to the free radical, followed by the transfer of a proton.

Quantum descriptors derived from DFT calculations can predict the likelihood of these mechanisms occurring. For instance, the Bond Dissociation Enthalpy (BDE) of the O-H bonds in the phenolic groups of NHDC is a critical parameter for the HAT mechanism. A lower BDE indicates that the hydrogen atom can be more easily donated. Similarly, the Ionization Potential (IP) is a key indicator for the SET-PT mechanism, with a lower IP suggesting a greater ease of electron donation.

By calculating these and other quantum descriptors, researchers can pinpoint the specific hydroxyl groups on the Neohesperidin dihydrochalcone molecule that are most likely to participate in antioxidant activity and predict the dominant mechanism of radical scavenging. researchgate.net

Molecular Dynamics Simulations of Neohesperidin Dihydrochalcone Hydrate (B1144303) in Complex Biological Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the observation of how a molecule, such as Neohesperidin dihydrochalcone hydrate, behaves and interacts within a simulated biological environment, such as in aqueous solution or in the presence of a protein.

While specific molecular dynamics simulation studies focusing exclusively on Neohesperidin dihydrochalcone hydrate are not extensively detailed in the currently available literature, the principles of MD simulations are broadly applied to understand the behavior of similar molecules in complex systems. Such simulations would typically involve placing the NHDC hydrate molecule in a simulation box filled with water molecules and, in some cases, a biological macromolecule like a protein.

The simulation would then calculate the forces between all atoms in the system and use these forces to predict their movements over a series of small time steps. The resulting trajectory provides a dynamic picture of:

Solvation and Hydration : How water molecules arrange themselves around the NHDC molecule, forming a hydration shell. This is particularly relevant for the "hydrate" form of the compound.

Conformational Changes : How the shape of the NHDC molecule fluctuates over time in response to its environment.

Ligand-Protein Dynamics : If a protein is included, MD simulations can reveal the stability of the docked pose predicted by molecular docking, the specific interactions that are maintained over time, and any conformational changes in the protein or ligand upon binding.

Although direct and detailed research on the molecular dynamics of Neohesperidin dihydrochalcone hydrate is an area ripe for further investigation, the foundational knowledge from molecular docking and quantum chemical studies provides a strong basis for future in silico explorations of its dynamic behavior in biological systems.

Research Applications of Neohesperidin Dihydrochalcone Hydrate in Defined Scientific Systems

Investigation of Functional Properties in Food Science and Technology

Research in food science has extensively explored NHDC's potential to improve the sensory characteristics of food and beverage products. Studies have focused on its mechanisms of action, stability, and interactions within complex food systems.

NHDC is recognized for its dual functionality as both a high-intensity sweetener and a flavor modifier. nbinno.com Its primary application often revolves around its potent ability to mask undesirable tastes, particularly bitterness. Research has shown it is particularly effective in masking the bitter tastes of specific compounds found in citrus, such as limonin (B1675406) and naringin (B1676962). wikipedia.org The mechanism is not solely based on overpowering bitterness with sweetness; NHDC also possesses a characteristic lingering sweet and sometimes described as a cooling aftertaste, which helps to cover unpleasant flavors in pharmaceuticals and other products. researchgate.net

The viability of a food additive is heavily dependent on its stability during processing and throughout the product's shelf life. Research has demonstrated that NHDC exhibits notable stability under various conditions. Unlike some other high-intensity sweeteners, NHDC is stable at elevated temperatures and in both acidic and basic conditions. wikipedia.org This robustness allows for its use in products that require a long shelf life or undergo heat treatments. wikipedia.org

A kinetic study on the degradation of NHDC in aqueous buffer solutions at temperatures ranging from 30–60°C and pH values from 1 to 7 found that the compound exhibited maximum stability in the pH range of 3–5. bohrium.com The results of this research indicate that NHDC is stable enough to withstand common food industry heat treatments like pasteurization and Ultra-High Temperature (UHT) processes without significant degradation. bohrium.com Further research has shown the glycosidic structure of the compound is resistant to the hydrolysis of its sugar components in solutions with a pH above 2 at standard temperatures. researchgate.net The European Food Safety Authority (EFSA) has also re-evaluated and confirmed its stability for use as a food additive. nih.gov

A significant area of research focuses on the synergistic effects observed when NHDC is blended with other sweeteners. natcohealthyliving.com Studies have consistently shown that NHDC has a strong synergistic effect when used in combination with other artificial sweeteners, including aspartame, saccharin (B28170), acesulfame (B1210027) potassium, and cyclamate, as well as with sugar alcohols like xylitol. wikipedia.org This synergy means that the combined sweetness of the blend is greater than the sum of the individual sweeteners' intensities.

This property is technologically and economically advantageous. The use of NHDC in a blend can boost the sweetening effect, allowing for lower concentrations of all sweeteners to be used to achieve the desired taste profile. wikipedia.org This reduction in required quantities provides a clear cost benefit for manufacturers. wikipedia.orgbordas-sa.com Specific research into blends of NHDC with sodium saccharin or sodium cyclamate has demonstrated not only sweetness synergy but also an effective method to improve the water solubility of NHDC at room temperature. nih.govresearchgate.net

Role in Animal Nutrition Science Research

In the field of animal nutrition, NHDC is investigated for its role as a sensory additive to improve feed palatability and, consequently, animal performance.

NHDC is utilized in animal feed as a flavor enhancer and taste modifier. fenchem.com Research in this area is based on the principle that improving the palatability of feed can encourage animals to eat more readily. nbinno.comfenchem.com Certain feed ingredients can have bitter or otherwise undesirable tastes, which may reduce consumption. NHDC is added to mask these flavors, making the rations more appealing to a range of livestock, including piglets, pigs for fattening, calves, and lambs. fenchem.comeuropa.eu By improving the sensory characteristics of the feed, NHDC is studied for its ability to stimulate appetite and promote more consistent feed intake, which is a critical factor for efficient livestock production. fenchem.com

Research has extended beyond palatability to investigate the direct physiological and performance effects of NHDC supplementation in animal models. A study conducted on laying hens provides specific insights into these mechanistic effects. In this research, hens fed a diet supplemented with NHDC showed improvements in key performance indicators.

Table 1: Effects of Dietary Neohesperidin (B1678168) Dihydrochalcone (B1670589) (NHDC) on Performance and Intestinal Morphology in Laying Hens (12-week study) Data synthesized from a study by Ding et al. on the effects of NHDC in laying hens. nih.gov

| Parameter | Control Group (0 mg/kg NHDC) | NHDC Supplemented Group (Representative) | Outcome |

| Egg Production | Baseline | Increased | Positive association with NHDC |

| Feed Conversion Ratio (FCR) | Baseline | Decreased | Positive association with NHDC |

| Ileum Villus Height | Lower | Longer | Significantly increased with NHDC |

| Ileum Villus/Crypt Ratio | Lower | Higher | Significantly increased with NHDC |

| Serum Total Cholesterol | Baseline | Reduced | Significant reduction with NHDC |

Future Directions and Emerging Research Avenues for Neohesperidin Dihydrochalcone Hydrate

Exploration of Novel Biocatalytic Pathways for Sustainable and Efficient Production

The conventional production of Neohesperidin (B1678168) dihydrochalcone (B1670589) hydrate (B1144303) involves the chemical hydrogenation of neohesperidin, which is extracted from bitter oranges. wikipedia.org While effective, this process presents challenges related to sustainability and cost-effectiveness. Future research is increasingly focused on biocatalytic pathways to create a more environmentally friendly and efficient production pipeline.

A promising avenue is the use of whole-cell biocatalysis. A novel yeast-mediated hydrogenation process has been developed for the synthesis of NHDC, achieving high yields of over 83%. nih.gov This method is noted for its superior reaction stability, enhanced safety, and the use of more cost-effective catalysts compared to traditional chemical hydrogenation. nih.gov Furthermore, this biohydrogenation can be integrated with whole-cell hydrolysis in a one-pot, two-step biosynthesis. This process utilizes yeast to hydrogenate the C=C bond in the precursor, while microorganisms like Aspergillus niger can be used to hydrolyze glycosidic bonds, offering a flexible platform for producing high-value compounds from citrus waste. nih.gov

Metabolic engineering of plant cells also presents a viable strategy for producing neohesperidin, the direct precursor to NHDC. nih.gov Current limitations in NHDC production are partly due to the low availability of neohesperidin. nih.govacs.org Research has demonstrated a process to convert hesperidin, an abundant flavonoid in orange peels, into neohesperidin using metabolically engineered plant cell cultures that express a recombinant flavanone-7-O-glucoside-2-O-rhamnosyltransferase. nih.gov By overcoming this bottleneck, a more sustainable and readily available source of the precursor for NHDC synthesis can be established. Protein engineering of key enzymes, such as rhamnosyltransferase, has also been shown to significantly increase catalytic efficiency, leading to higher yields of neohesperidin. acs.org

Table 1: Comparison of Production Methods for Neohesperidin Dihydrochalcone and its Precursor

| Method | Key Features | Advantages | Challenges |

| Chemical Hydrogenation | Traditional method using a chemical catalyst. | Established and effective. | Relies on potentially harsh chemicals; may be less sustainable. |

| Yeast-Mediated Hydrogenation | Utilizes whole yeast cells as biocatalysts. | High yields, enhanced safety, cost-effective, stable. nih.gov | Optimization of yeast strains and reaction conditions. |

| Metabolic Engineering (Plant Cells) | Genetically modified plant cells to produce neohesperidin. nih.gov | Sustainable production of precursor from abundant waste products. nih.gov | Scaling up production and optimizing cell culture conditions. |

| Enzymatic Synthesis (Engineered Enzymes) | Use of protein-engineered enzymes for precursor synthesis. acs.org | Significantly increased catalytic efficiency and product yield. acs.org | Enzyme stability and cost of production. |

Advanced Mechanistic Investigations into Complex Biological Systems and Network Pharmacology

Understanding the precise mechanisms by which Neohesperidin dihydrochalcone hydrate exerts its biological effects is crucial for its therapeutic development. Network pharmacology, an approach that investigates the complex interactions between drugs, targets, and biological networks, is proving to be a powerful tool in this endeavor. nih.govnih.gov

An integrated strategy combining in vivo metabolite profiling with network pharmacology has been employed to characterize the metabolic features and pharmacological actions of NHDC. nih.govsci-hub.se This research identified a total of 19 metabolites of NHDC in various tissues and biofluids, with 18 of them being characterized for the first time. nih.govsci-hub.se The primary metabolic reactions were found to be Phase I hydrolysis and Phase II reactions such as glucuronidation and sulfation. nih.gov

The network pharmacology analysis revealed that while NHDC itself targets pathways like steroid hormone biosynthesis, its metabolites interact with a broader range of biological pathways. nih.govsci-hub.se These include pathways implicated in cancer, ovarian steroidogenesis, and the PI3K-Akt signaling pathway. nih.govsci-hub.se This suggests that the metabolites of NHDC may be responsible for some of its observed pharmacological effects and could even lead to novel therapeutic applications or indicate potential side effects. nih.govsci-hub.se Such comprehensive analyses provide a more holistic understanding of how NHDC functions within a complex biological system, moving beyond a single-target approach. nih.govfrontiersin.org

Table 2: Key Biological Pathways Associated with NHDC and its Metabolites Identified through Network Pharmacology

| Compound Group | Associated Biological Pathways | Potential Implications |

| Neohesperidin Dihydrochalcone (Parent Compound) | Steroid hormone biosynthesis nih.govsci-hub.se | Modulation of hormonal balance. |

| NHDC Metabolites | Pathways in cancer, Ovarian steroidogenesis, Proteoglycans in cancer, PI3K-Akt signaling pathway, Progesterone-mediated oocyte maturation nih.govsci-hub.se | Potential for new therapeutic uses in oncology and reproductive health; indicates areas for further safety assessment. nih.govsci-hub.se |

Development of Integrated Analytical Platforms for Comprehensive Metabolite Profiling

A complete understanding of the bioactivity and fate of Neohesperidin dihydrochalcone hydrate in the body relies on the ability to accurately identify and quantify its metabolites. The development of integrated analytical platforms is a key future direction to achieve this. While studies have successfully used techniques like UHPLC-Q-TOF MS to identify numerous NHDC metabolites, the integration of multiple analytical technologies can provide even more detailed structural information. nih.govsci-hub.se

Future research will likely involve the application of platforms that couple Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS) and Solid-Phase Extraction (SPE), followed by Nuclear Magnetic Resonance (NMR) spectroscopy (UHPLC-MS-SPE-NMR). This integrated approach allows for the separation of metabolites from complex biological samples, their initial identification based on mass, and then their automated purification for definitive structural elucidation by NMR.

This type of comprehensive profiling is essential because the bioactivity of NHDC may be largely attributable to its metabolic products. For example, some research suggests that the anti-inflammatory effects of NHDC may require its metabolism to compounds like dihydrocaffeic acid (DHCA). nih.gov By having a complete picture of the metabolic profile, researchers can more accurately link specific metabolites to their biological functions.

Application of Artificial Intelligence and Machine Learning in Structure-Function Prediction and Derivatization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of bioactive compounds like Neohesperidin dihydrochalcone hydrate. cas.org These computational tools can analyze vast datasets to identify trends and relationships that are not apparent through human observation alone. cas.org This is particularly useful for quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. nih.gov

In addition to predicting bioactivity, computational methods like molecular docking are already being used to investigate the interaction of NHDC with specific protein targets. One study used molecular docking to assess the binding affinity of NHDC to key components of the SARS-CoV-2 virus, suggesting potential antiviral applications. nmb-journal.com By integrating these in silico prediction and simulation techniques, the process of discovering and optimizing new therapeutic uses for NHDC and its derivatives can be significantly accelerated. nih.govnih.gov

Role of Neohesperidin Dihydrochalcone Hydrate in Modulating Gut Microbiome Composition and Function

The gut microbiome is increasingly recognized as a critical mediator of health and disease, and its interaction with dietary compounds is a major area of research. mdpi.com Future studies on Neohesperidin dihydrochalcone hydrate will undoubtedly focus on its role in shaping the composition and function of the gut microbiota.

It is known that NHDC is metabolized by intestinal bacteria. nih.govresearchgate.net In vitro studies using human fecal slurries have shown that NHDC is first deglycosylated to intermediates such as hesperetin (B1673127) dihydrochalcone 4'-β-D-glucoside and hesperetin dihydrochalcone. nih.govresearchgate.net Subsequently, the aglycone is hydrolyzed to 3-(3-hydroxy-4-methoxyphenyl)propionic acid. nih.govresearchgate.net Specific bacteria, such as Eubacterium ramulus, have been identified as being capable of carrying out parts of this metabolic conversion. nih.gov

Beyond its metabolism, NHDC appears to have a direct impact on the microbial community. Research has indicated that both NHDC and its precursor, neohesperidin, can increase the abundance of beneficial gut bacteria, such as Lactobacillus. nih.gov Furthermore, studies on neohesperidin suggest it can modulate the gut microbiota in a way that enhances the synthesis of short-chain fatty acids (SCFAs). mdpi.com SCFAs are microbial metabolites known to have numerous health benefits, including supporting gut barrier function and influencing host metabolism and immune responses. mdpi.comfrontiersin.orgnih.gov Investigating whether NHDC has similar effects on SCFA production will be a key research question moving forward. The ability of NHDC to promote beneficial bacteria and potentially increase the production of health-promoting metabolites highlights its potential as a prebiotic agent.

Q & A

Basic Research Questions